Tbuxphos PD G3

描述

>

属性

IUPAC Name |

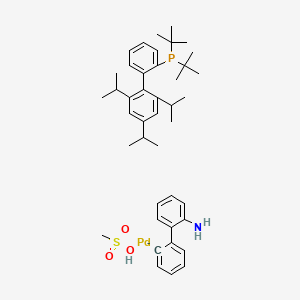

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNBBVYTGIKLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59NO3PPdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447963-75-8 | |

| Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-2-biphenylyl)phosphine (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

tBuXPhos Pd G3 is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis.[1][2][3] Its high stability, efficiency, and broad substrate scope have made it an indispensable catalyst for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, key applications with quantitative data, detailed experimental protocols, and mechanistic insights.

As a third-generation (G3) Buchwald precatalyst, this compound is an air- and thermally-stable solid that is highly soluble in many common organic solvents.[2][5] Its unique structure features a bulky, electron-rich di-tert-butylphosphino triisopropylbiphenyl (tBuXPhos) ligand coordinated to a palladium(II) center, which is further stabilized by a 2-aminobiphenyl fragment and a methanesulfonate anion.[3] This design allows for the efficient in-situ generation of the active monoligated Pd(0) species under typical reaction conditions, leading to several advantages, including lower catalyst loadings, shorter reaction times, and a precise ligand-to-palladium ratio.[2][5]

Core Technical Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) |

| Synonyms | tBuXPhos Palladacycle G3, Buchwald this compound |

| CAS Number | 1447963-75-8 |

| Molecular Formula | C₄₂H₅₈NO₃PPdS |

| Molecular Weight | 794.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in a wide range of common organic solvents |

| Stability | Air, moisture, and thermally-stable |

Applications & Performance Data

This compound is a highly effective catalyst for a wide range of cross-coupling reactions. Below are tables summarizing its performance in key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound demonstrates exceptional activity in coupling various aryl halides with arylboronic acids, including challenging substrates like sterically hindered and electron-rich aryl chlorides.

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 0.05 | K₂CO₃ | iPrOH/H₂O | 60 | 12 | 89 |

| 2-Bromomesitylene | Phenylboronic acid | 0.05 | K₂CO₃ | iPrOH/H₂O | 60 | 12 | 92 |

| 1-Chloro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2-Chloropyridine | 3-Thienylboronic acid | 0.1 | K₃PO₄ | Dioxane | 80 | 16 | 88 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound is highly efficient for the coupling of a diverse range of amines with aryl halides, including heteroaromatic substrates.

| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94[4] |

| 1-Bromo-4-methoxybenzene | Aniline | 1.0 | NaOtBu | Toluene | 80 | 18 | 98 |

| 2-Chloropyrimidine | Piperidine | 2.0 | K₂CO₃ | Dioxane | 100 | 24 | 91 |

| 4-Bromo-N,N-dimethylaniline | Benzylamine | 1.0 | LHMDS | THF | 70 | 12 | 96 |

Cyanation of Aryl Halides

The cyanation of aryl halides provides a direct route to valuable aryl nitriles. This compound, in combination with a suitable cyanide source, effectively catalyzes this transformation.

| Aryl Halide | Cyanide Source | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Zn(CN)₂ | 2.0 | - | DMAC | 120 | 5 | 96[6] |

| 1-Chloro-4-nitrobenzene | K₄[Fe(CN)₆] | 2.0 | Na₂CO₃ | Acetonitrile/H₂O | 70 | 18 | 97 |

| 2-Chloronaphthalene | Zn(CN)₂ | 1.5 | Zn dust | DMF | 110 | 12 | 92 |

| 3-Bromopyridine | KCN | 2.0 | - | Toluene | 100 | 24 | 85 |

Experimental Protocols

The following are representative experimental protocols for key reactions catalyzed by this compound. These protocols are based on established literature procedures and should be adapted for specific substrates and scales.

General Experimental Workflow

The general workflow for a cross-coupling reaction using this compound involves careful setup under an inert atmosphere, followed by reaction monitoring and a standard workup and purification procedure.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid.

Reagents and Materials:

-

This compound (0.05 mol%)

-

4-Chlorotoluene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Isopropanol (iPrOH)

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware (oven-dried)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, potassium carbonate, and phenylboronic acid.

-

Evacuate and backfill the flask with inert gas three times.

-

Add a degassed 1:1 mixture of isopropanol and water to the flask.

-

Add 4-chlorotoluene via syringe.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol details the amination of 4-bromoanisole with aniline.

Reagents and Materials:

-

This compound (1.0 mol%)

-

4-Bromoanisole (1.0 equiv)

-

Aniline (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous, degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (oven-dried)

Procedure:

-

In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried reaction vessel.

-

Add this compound to the vessel.

-

Add anhydrous, degassed toluene, followed by 4-bromoanisole and aniline.

-

Seal the vessel and heat the mixture to 100°C for 12-18 hours.

-

Monitor the reaction by LC-MS or GC.

-

Once complete, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the desired N-arylated product.

Signaling Pathways and Catalytic Cycles

The efficacy of this compound stems from its ability to efficiently generate the catalytically active Pd(0) species, which then enters the cross-coupling catalytic cycle.

Activation of the G3 Precatalyst

The G3 precatalyst is activated by a base-induced reductive elimination, which quantitatively generates the active LPd(0) species.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Once the active Pd(0) species is formed, it participates in the catalytic cycle to form the C-C bond.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

The catalytic cycle for C-N bond formation follows a similar pathway, involving an amine as the nucleophile.

Conclusion

This compound is a state-of-the-art precatalyst that offers significant advantages for a wide array of cross-coupling reactions. Its high stability, reliability, and broad applicability make it an invaluable tool for researchers in both academic and industrial settings. The ability to achieve high yields under relatively mild conditions with low catalyst loadings positions this compound as a key enabler for the efficient and scalable synthesis of complex molecules. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful catalyst in your research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

An In-depth Technical Guide to tBuXPhos Pd G3: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the third-generation Buchwald precatalyst, tBuXPhos Pd G3. It details its chemical structure, physical and chemical properties, and its critical role in modern synthetic chemistry, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This document also includes detailed experimental protocols for its synthesis and application in cross-coupling reactions, alongside key characterization data.

Core Structure and Properties

This compound, systematically named [(2-Di-tert-butylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)] palladium(II) methanesulfonate, is a highly efficient and versatile palladium precatalyst.[1] As a third-generation (G3) Buchwald precatalyst, it offers significant advantages over earlier iterations, including higher stability, lower required catalyst loadings, and faster reaction times.[1][2][3][4][5][6]

The structure features a palladium center coordinated to the bulky and electron-rich tBuXPhos ligand and a deprotonated 2-aminobiphenyl fragment. The methanesulfonate anion, a key feature of G3 precatalysts, enhances both solubility and stability.[2] This precatalyst is designed for efficient in-situ activation to the active Pd(0) species, which is essential for initiating the catalytic cycle in a variety of cross-coupling reactions.[2]

Physical and Chemical Properties

This compound is an air- and moisture-stable, dark grey or yellow crystalline powder.[3][4][7] It exhibits high solubility in a broad range of common organic solvents, a characteristic that contributes to its versatility in various reaction conditions.[2][3][4][5] The compound is also thermally stable, allowing for a wider operational temperature range in chemical syntheses.[2][3][4][5]

Table 1: General Properties of this compound

| Property | Value | References |

| CAS Number | 1447963-75-8 | [1][2][8][9] |

| Molecular Formula | C₄₂H₅₈NO₃PPdS | [1][3][4][8] |

| Molecular Weight | 794.37 g/mol | [1][8] |

| Appearance | Dark grey/yellow crystalline powder | [3][4][7] |

| Melting Point | 130-140 °C | [1][7] |

| Solubility | Highly soluble in a wide range of common organic solvents; insoluble in water. | [2][3][4][5][7] |

| Stability | Air, moisture, and thermally stable. | [1][2][3][4][5][8] |

Spectroscopic Data for Quality Control

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for ensuring the purity and integrity of this compound.[1] Analysis of ¹H and ³¹P NMR spectra allows for the identification and quantification of impurities, residual solvents, and unreacted starting materials.[1]

Table 2: Key NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) | Characteristic | References |

| ³¹P NMR | - | 36–63 ppm | A single sharp signal indicates a pure product. | [2] |

| ¹H NMR | DMSO-d₆ | 6.8–7.5 ppm | Aromatic protons. | [2] |

| ¹H NMR | DMSO-d₆ | 5.2 ppm | NH₂ protons of the 2-aminobiphenyl fragment. | [2] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process designed to produce a highly pure and reactive precatalyst.[1] The general synthetic route involves the formation of a palladacycle dimer, which then reacts with the tBuXPhos ligand.[2]

Synthetic Pathway

The synthesis can be logically broken down into the following key transformations:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from procedures for analogous third-generation Buchwald precatalysts.[2]

Step 1: Formation of 2-Ammoniumbiphenyl Mesylate

-

In a suitable reaction vessel, dissolve 2-aminobiphenyl in a minimal amount of a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of methanesulfonic acid dropwise with stirring.

-

Continue stirring for 1-2 hours, allowing the salt to precipitate.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Formation of the Palladacycle Dimer, [Pd(ABP)(OMs)]₂

-

Combine the 2-ammoniumbiphenyl mesylate salt and palladium(II) acetate in a flask under an inert atmosphere.

-

Add a suitable solvent (e.g., toluene) and heat the mixture with stirring.

-

Monitor the reaction for the formation of the dimeric palladacycle.

-

Upon completion, cool the reaction mixture and isolate the product, which may precipitate or be obtained after solvent removal.

Step 3: Formation of this compound

-

Under an inert atmosphere, dissolve the palladacycle dimer in an appropriate solvent such as THF or dichloromethane.[2]

-

In a separate flask, dissolve two equivalents of the tBuXPhos ligand in the same solvent.

-

Slowly add the ligand solution to the palladacycle dimer solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by ³¹P NMR for the disappearance of the free phosphine signal.[2]

-

Isolate the this compound product by precipitation or crystallization, followed by filtration, washing with a non-polar solvent, and drying under vacuum.

Catalytic Cycle

This compound serves as a precatalyst that, upon activation, enters a well-established catalytic cycle for cross-coupling reactions. The bulky and electron-donating tBuXPhos ligand is crucial for the efficiency of each step in the cycle.[2]

Caption: Generalized catalytic cycle for cross-coupling reactions.

The key steps are:

-

Activation: The precatalyst is activated in situ by a base, leading to the formation of the active L-Pd(0) species.[2]

-

Oxidative Addition: The aryl halide (Ar-X) adds to the L-Pd(0) complex.

-

Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments (Ar-R') are eliminated, regenerating the L-Pd(0) catalyst.

Applications in Cross-Coupling Reactions

This compound is a highly effective catalyst for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Table 3: Major Applications of this compound

| Reaction Type | Description | References |

| Buchwald-Hartwig Amination | Formation of C-N bonds by coupling aryl halides with amines. | [1][3][4][5] |

| Suzuki-Miyaura Coupling | Formation of C-C bonds by coupling aryl halides with boronic acids or esters. | [1] |

| Heck Reaction | Formation of C-C bonds by coupling aryl halides with alkenes. | [1] |

| Negishi Coupling | Formation of C-C bonds by coupling aryl halides with organozinc reagents. | [1] |

| Sonogashira Coupling | Formation of C-C bonds by coupling aryl halides with terminal alkynes. | [1] |

| Stille Coupling | Formation of C-C bonds by coupling aryl halides with organotin reagents. | [1] |

| Hiyama Coupling | Formation of C-C bonds by coupling aryl halides with organosilicon reagents. | [1] |

| Cyanation | Introduction of a cyano group onto an aromatic ring. | [3][4][5] |

| α-Arylation of Esters | Formation of a C-C bond at the α-position of an ester. | [3][4][5] |

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for a Buchwald-Hartwig amination reaction using this compound. Reaction conditions should be optimized for specific substrates.

Workflow for a Typical Buchwald-Hartwig Amination

References

- 1. nbinno.com [nbinno.com]

- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. tBuXPhos-Pd-G3 | 1447963-75-8 [chemicalbook.com]

- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Comprehensive Technical Guide to Tbuxphos Pd G3 (CAS: 1447963-75-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tbuxphos Pd G3, with CAS number 1447963-75-8, is a third-generation Buchwald precatalyst that has emerged as a powerful and versatile tool in modern organic synthesis.[1][2][3] Its sophisticated design, featuring a bulky and electron-rich t-butyl-XPhos ligand coordinated to a palladium center, offers exceptional stability, reactivity, and broad applicability in a range of cross-coupling reactions.[4][5] This technical guide provides an in-depth overview of this compound, including its chemical properties, key applications with detailed experimental protocols, and mechanistic insights to facilitate its effective use in research and development.

Core Properties and Advantages

This compound is an air- and moisture-stable, thermally robust solid, which simplifies handling and setup of chemical reactions.[1][2][3] It is highly soluble in many common organic solvents, ensuring its utility in a variety of reaction media.[1][2] The "G3" designation signifies its advancement over previous generations of catalysts, offering lower required catalyst loadings, faster reaction times, and precise control over the ligand-to-palladium ratio.[1] The unique aminobiphenyl scaffold of the G3 precatalysts allows for the rapid and quantitative generation of the active monoligated Pd(0)-phosphine species under basic or reducing conditions.[5]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1447963-75-8 |

| Molecular Formula | C₄₂H₅₈NO₃PPdS |

| Molecular Weight | 794.37 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 130-140 °C[2] |

| Solubility | Soluble in a wide range of common organic solvents[1][2][3] |

| Stability | Air, moisture, and thermally stable[1][2][3] |

Key Applications and Experimental Protocols

This compound is a highly effective catalyst for a variety of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This compound is an exceptional catalyst for this transformation, accommodating a wide range of amines and aryl halides, including challenging substrates like heteroaryl halides.

General Experimental Protocol for Buchwald-Hartwig Amination:

An oven-dried reaction vessel is charged with this compound (1-2 mol%), the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a suitable base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or t-amyl alcohol) is then added. The reaction mixture is stirred at the appropriate temperature (room temperature to 110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.

| Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 98 |

| 4-Bromoanisole | Aniline | K₃PO₄ | Dioxane | 80 | 12 | 95 |

| 3-Bromopyridine | n-Butylamine | Cs₂CO₃ | t-Amyl Alcohol | 100 | 24 | 92 |

| 2-Chlorobenzonitrile | Piperidine | NaOtBu | Toluene | 100 | 16 | 96 |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound demonstrates high efficiency in coupling a diverse array of aryl and heteroaryl halides with boronic acids and their derivatives. A notable advantage of the G3 precatalyst is its effectiveness in reactions with unstable boronic acids that are prone to protodeboronation.[1]

General Experimental Protocol for Suzuki-Miyaura Coupling:

A reaction flask is charged with this compound (1-3 mol%), the aryl halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and a base (e.g., K₃PO₄, K₂CO₃, CsF) (2.0 equiv.). The flask is evacuated and filled with an inert gas. A degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) is added, and the mixture is stirred at the indicated temperature (room temperature to 100 °C) until the reaction is complete. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic phase is dried, filtered, and concentrated. The residue is purified by chromatography to afford the biaryl product.

| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 12 | 97 |

| 2-Bromopyridine | 3-Thiopheneboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 93 |

| 1-Bromo-4-fluorobenzene | 4-(Trifluoromethyl)phenylboronic acid | CsF | THF/H₂O | 60 | 8 | 95 |

| 4-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 24 | 91 |

C-O Coupling Reactions

The formation of aryl ethers via C-O cross-coupling is another important transformation facilitated by palladium catalysis. While the related tBuBrettPhos Pd G3 is often cited for this reaction, Tbuxphos-based systems have also shown utility, particularly with specific substrate combinations.[4][7]

General Experimental Protocol for C-O Coupling:

To a dried reaction tube containing a stir bar, this compound (2-5 mol%), the aryl halide (1.0 equiv.), the alcohol (1.5-2.0 equiv.), and a base (e.g., Cs₂CO₃, K₃PO₄) are added. The tube is sealed, evacuated, and backfilled with an inert atmosphere. A degassed anhydrous solvent such as toluene or dioxane is added. The reaction is heated to the specified temperature and stirred for the required duration. After completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the product is purified by chromatography.

| Aryl Halide | Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenol | Cs₂CO₃ | Toluene | 110 | 24 | 85 |

| 3-Bromoanisole | n-Butanol | K₃PO₄ | Dioxane | 100 | 18 | 78 |

| 4-Chloro-N,N-dimethylaniline | Isopropanol | Cs₂CO₃ | Toluene | 110 | 24 | 75 |

α-Arylation of Esters

The α-arylation of esters is a challenging yet valuable reaction for constructing quaternary carbon centers. This compound has been shown to be an effective catalyst for the coupling of aryl halides with ester enolates, often at room temperature.[7]

General Experimental Protocol for α-Arylation of Esters:

In an inert atmosphere glovebox, a reaction vial is charged with this compound (1-3 mol%), the aryl halide (1.0 equiv.), and a strong base (e.g., LiHMDS, NaHMDS) (1.2 equiv.). The ester (1.2 equiv.) is then added, followed by a suitable anhydrous solvent (e.g., THF, toluene). The reaction is stirred at the indicated temperature (often room temperature) for the specified time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

| Aryl Halide | Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | tert-Butyl acetate | LiHMDS | THF | 25 | 12 | 92 |

| 3-Bromotoluene | Ethyl propionate | NaHMDS | Toluene | 25 | 16 | 88 |

| 4-Chlorobenzonitrile | Methyl isobutyrate | LiHMDS | THF | 25 | 24 | 85 |

Mechanistic Insights and Visualizations

The efficacy of this compound stems from its well-defined structure and its ability to efficiently generate the active catalytic species.

Structure of this compound

Caption: Structure of this compound Precatalyst.

Activation of the G3 Precatalyst

The G3 precatalyst is activated by a base, which initiates a reductive elimination to generate the active LPd(0) species.[7]

Caption: Activation of the this compound Precatalyst.

General Catalytic Cycle for Cross-Coupling

Once activated, the LPd(0) species enters the catalytic cycle, which typically involves oxidative addition, ligand exchange/transmetalation, and reductive elimination to form the desired product and regenerate the catalyst.[7]

Caption: General Catalytic Cycle for Cross-Coupling Reactions.

Experimental Workflow

A typical experimental workflow for a cross-coupling reaction using this compound involves several key steps from reaction setup to product isolation.

Caption: Typical Experimental Workflow for Cross-Coupling.

Quality Control and Safety

The purity and integrity of this compound are crucial for reproducible results. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is a key analytical technique for quality control, allowing for the identification and quantification of impurities.[4]

Safety Precautions:

While this compound is relatively stable, standard laboratory safety practices should always be followed. It is recommended to handle the catalyst in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a state-of-the-art precatalyst that offers significant advantages for a wide range of palladium-catalyzed cross-coupling reactions. Its high stability, efficiency at low catalyst loadings, and broad substrate scope make it an invaluable tool for chemists in academia and industry. By understanding its properties, applications, and the underlying mechanistic principles, researchers can effectively leverage this catalyst to accelerate the synthesis of complex molecules and drive innovation in drug discovery and materials science.

References

The Core Mechanism of tBuXPhos Pd G3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The third-generation Buchwald precatalyst, tBuXPhos Pd G3, has emerged as a powerhouse in modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and broad substrate scope. This guide delves into the core mechanism of action of this compound, providing a detailed examination of its catalytic cycle, quantitative performance data, and explicit experimental protocols for key transformations.

Precatalyst Activation and the Catalytic Cycle

This compound is an air- and moisture-stable palladium(II) complex that serves as a precursor to the active monoligated palladium(0) species, L-Pd(0), where L is the bulky, electron-rich tBuXPhos ligand.[1][2] The "G3" designation signifies its advanced design, which allows for efficient generation of the active catalyst under mild conditions.[1]

The catalytic cycle for cross-coupling reactions, such as the Buchwald-Hartwig amination, proceeds through a well-established sequence of oxidative addition, ligand substitution/transmetalation, and reductive elimination. The unique steric and electronic properties of the tBuXPhos ligand are instrumental in facilitating each step of this cycle, particularly the often rate-limiting reductive elimination.[2][3]

Precatalyst Activation

The activation of the this compound precatalyst is initiated by a base, which facilitates the reductive elimination of the aminobiphenyl moiety and the methanesulfonate anion, generating the highly reactive, 12-electron L-Pd(0) species.[2][3] This quantitative and rapid generation of the active catalyst is a key advantage of the G3 precatalysts.[1]

References

- 1. This compound | 1447963-75-8 | Benchchem [benchchem.com]

- 2. The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Catalyst's Edge: A Technical Guide to Tbuxphos Pd G3 in Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient, stable, and versatile catalysts is paramount. Among the pantheon of palladium precatalysts, Tbuxphos Pd G3 has emerged as a powerhouse for forging challenging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are critical transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide delves into the core advantages of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its catalytic action to empower researchers in their synthetic endeavors.

Core Advantages of this compound

This compound, a third-generation Buchwald precatalyst, offers a distinct set of advantages that streamline and enhance cross-coupling reactions.[3][4] Its design addresses many of the stability and activity challenges encountered with earlier generation catalysts.

Enhanced Stability and Handling: A hallmark of this compound is its exceptional stability to air, moisture, and heat.[3][4] This robustness simplifies handling and setup, obviating the need for strictly inert atmospheres for catalyst storage and reaction preparation, a significant practical advantage in both academic and industrial settings.

High Solubility and Solution Longevity: The catalyst exhibits high solubility in a broad range of common organic solvents, a critical factor for achieving homogeneous reaction conditions and consistent results.[1][3] Furthermore, it demonstrates a long life in solution, maintaining its catalytic activity over extended periods.[3][4]

Efficient Activation and Precise Control: this compound is designed for efficient in-situ activation to the active Pd(0) species.[1] This process is typically rapid and quantitative, ensuring a high concentration of the active catalyst at the onset of the reaction.[5] This feature, combined with the well-defined ligand-to-palladium ratio, allows for precise control over the catalytic process, leading to more reproducible outcomes.[3]

Superior Catalytic Activity: The bulky and electron-rich nature of the Tbuxphos ligand promotes challenging oxidative addition and reductive elimination steps in the catalytic cycle. This translates to:

-

Lower Catalyst Loadings: High catalytic turnover numbers mean that significantly less catalyst is required to achieve high yields, reducing costs and minimizing palladium contamination in the final product.[3][6]

-

Shorter Reaction Times: The high activity of the catalyst often leads to a dramatic reduction in reaction times, increasing throughput and operational efficiency.[3][6]

-

Broad Substrate Scope: this compound has demonstrated remarkable versatility in a wide array of cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Hiyama coupling, Negishi coupling, and Sonogashira coupling.[1][7] It is particularly effective for coupling challenging substrates, such as sterically hindered or electron-rich aryl chlorides.[1]

Quantitative Performance Data

The following tables summarize the performance of this compound in various catalytic reactions, offering a comparative look at its efficiency.

| Reaction Type | Substrates | Catalyst System | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | tBuXPhos-Pd-G3 | 5 | Not Specified | ~80 | |

| C-N Coupling | 4-methylimidazole + bromobenzene | Pd/Me3(OMe)tBuXPhos (surrogate for Tbuxphos) | Not Specified | Not Specified | 96 | [2] |

| C-N Coupling | 1,2,3-triazole + aryl halide | Pd/Me3(OMe)tBuXPhos (surrogate for Tbuxphos) | Not Specified | Not Specified | 89 | [2] |

| Cyanation | Aryl Chloride + K4[Fe(CN)6] | XPhos-Pd-G3 (superior to tBuXPhos in this case) | Low | 1 hour | >95 | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key reactions catalyzed by this compound and related systems.

General Procedure for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides

This protocol is adapted from a procedure where XPhos showed superior performance but provides a solid foundation for reactions with this compound.[1]

Materials:

-

This compound precatalyst

-

(Hetero)aryl halide (1 mmol)

-

K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 equiv)

-

Dioxane (2.5 mL)

-

0.05 M KOAc in degassed water (2.5 mL)

-

Screw-top test tube with a magnetic stir bar

-

Teflon-lined screw-cap septum

Procedure:

-

To the screw-top test tube, add the this compound precatalyst, K₄[Fe(CN)₆]·3H₂O, and the (hetero)aryl halide (if solid).

-

Seal the tube with the Teflon-lined screw-cap septum.

-

Evacuate and backfill the tube with nitrogen. Repeat this cycle three times.

-

If the (hetero)aryl halide is a liquid, add it via syringe.

-

Add the dioxane and the degassed KOAc solution via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., ≤ 100 °C) for the specified time (e.g., 1 hour).

-

Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol provides a detailed framework for optimizing a Buchwald-Hartwig amination reaction.

Materials:

-

This compound precatalyst

-

Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

-

Amine (e.g., morpholine, 1.4 mmol)

-

Base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous 1,4-dioxane (1.0 mL)

-

Oven-dried reaction tube with a magnetic stir bar

-

PTFE septum cap

Procedure:

-

To the oven-dried reaction tube, add the this compound precatalyst, the base, and the aryl halide.

-

Seal the vial with the PTFE septum cap.

-

Evacuate and backfill the reaction tube with nitrogen three times.

-

Add the amine and anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture rapidly and heat in an oil bath at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 30-60 minutes).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction to room temperature for workup and purification.

Visualizing the Catalytic Process

Graphical representations of the catalytic cycle and experimental workflows can provide a clearer understanding of the underlying chemical processes.

Caption: Catalytic cycle of a cross-coupling reaction using this compound.

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

This compound stands as a testament to the advances in catalyst design, offering a robust, efficient, and versatile tool for the construction of complex organic molecules. Its superior stability, high activity at low loadings, and broad applicability make it an invaluable asset for researchers in the pharmaceutical, agrochemical, and materials science industries. By understanding its core advantages and employing optimized experimental protocols, scientists can harness the full potential of this powerful catalyst to accelerate discovery and innovation.

References

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Me3(OMe)tBuXPhos: A Surrogate Ligand for Me4tBuXPhos in Palladium-Catalyzed C–N and C–O Bond-Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

t-BuXPhos Pd G3: A Comprehensive Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and handling precautions for t-BuXPhos Pd G3, a third-generation Buchwald precatalyst widely utilized in cross-coupling reactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this versatile catalyst.

Core Stability Profile

t-BuXPhos Pd G3 is recognized for its notable stability under various conditions, a significant advantage for its application in demanding synthetic environments.[1][2] It is generally characterized as a thermally stable solid that is also resistant to air and moisture.[1][2] This inherent stability simplifies handling and storage, allowing for more convenient use compared to more sensitive catalyst systems.

Thermal Stability

Air and Moisture Stability

Shelf Life and Storage

Proper storage is crucial for maintaining the integrity and reactivity of t-BuXPhos Pd G3 over time. The recommended storage conditions and observed shelf life are summarized in the table below.

| Parameter | Recommendation | Citation |

| Storage Temperature | 2–8 °C (refrigerated) or -20°C for long-term storage | [5],[6] |

| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | [5] |

| Container | Tightly closed and airtight | [5] |

| Environment | Dry, protected from moisture | [5] |

| Shelf Life (Powder) | 3 years at -20°C | [6] |

| Shelf Life (in Solvent) | 1 year at -80°C | [6] |

Solubility Characteristics

t-BuXPhos Pd G3 is known to be highly soluble in a wide range of common organic solvents, which contributes to its versatility in various reaction setups.[1][2] While comprehensive quantitative solubility data is limited, its solubility in dimethyl sulfoxide (DMSO) has been reported.

| Solvent | Reported Solubility | Citation |

| Common Organic Solvents | Highly soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 40 mg/mL (mother liquor concentration) | [6] |

Handling and Safety Precautions

While t-BuXPhos Pd G3 is relatively stable, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

When handling t-BuXPhos Pd G3, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Body Protection: A laboratory coat.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Incompatibility

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Spill and Disposal Procedures

In the event of a spill, the area should be evacuated. The spilled solid should be carefully collected to avoid dust formation and placed in a sealed container for disposal. The affected area should then be cleaned.

Disposal of t-BuXPhos Pd G3 and its waste materials must be carried out in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

While specific, detailed experimental protocols for stability testing of t-BuXPhos Pd G3 are not widely published, general methods for assessing the stability and purity of palladium precatalysts are applicable.

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the purity of t-BuXPhos Pd G3 and for monitoring its stability over time.

Objective: To assess the purity of a t-BuXPhos Pd G3 sample.

Methodology:

-

Prepare a solution of the t-BuXPhos Pd G3 sample in a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) in an NMR tube.

-

Acquire ¹H and ³¹P NMR spectra using a standard NMR spectrometer.

-

Analyze the spectra for the characteristic signals of t-BuXPhos Pd G3 and for the presence of any impurity peaks.

-

Integration of the signals can be used to quantify the purity of the sample relative to a known internal standard. A single sharp signal in the ³¹P NMR spectrum is indicative of a pure product.[7]

Catalyst Activation and Reaction Pathway

The efficacy of t-BuXPhos Pd G3 as a precatalyst lies in its ability to generate the active monoligated palladium(0) species, L-Pd(0), in situ. This activation process is a key step in initiating the catalytic cycle for cross-coupling reactions.

Caption: Activation of the t-BuXPhos Pd G3 precatalyst to the active Pd(0) species.

The G3 precatalyst, in the presence of a suitable base, undergoes reductive elimination to form the highly reactive, monoligated L-Pd(0) species. This active catalyst then enters the catalytic cycle, for instance, in a Buchwald-Hartwig amination, by undergoing oxidative addition with an aryl halide.

Caption: A general experimental workflow for a cross-coupling reaction using t-BuXPhos Pd G3.

References

- 1. tBuXPhos-Pd-G3 | 1447963-75-8 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. tBuXPhos Pd G3 95 dried basis 1447963-75-8 [sigmaaldrich.com]

- 4. This compound 95 dried basis 1447963-75-8 [sigmaaldrich.com]

- 5. tBuXPhos-Pd-G3 Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. t-BuXPhos Pd G3 | TargetMol [targetmol.com]

- 7. This compound | 1447963-75-8 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Tbuxphos Pd G3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Tbuxphos Pd G3, a third-generation Buchwald precatalyst. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize palladium-catalyzed cross-coupling reactions.

Introduction

This compound, formally known as Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly efficient and versatile palladium precatalyst.[1] As a third-generation Buchwald precatalyst, it offers significant advantages, including high stability in air and moisture, excellent solubility in a wide range of organic solvents, and a long solution lifetime.[1][2] These characteristics, combined with its ability to facilitate a broad array of cross-coupling reactions with low catalyst loadings and short reaction times, make it an invaluable tool in modern organic synthesis.[1][2]

The "G3" designation signifies its advancement over earlier generations of precatalysts, primarily due to the methanesulfonate anion and the aminobiphenyl fragment in its structure.[3] This design allows for the quantitative in-situ generation of the active monoligated Pd(0) species under basic conditions, which is crucial for initiating the catalytic cycle.[3] This guide will delve into the synthetic route to this compound, its detailed characterization, and its application in key chemical transformations.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the key t-BuXPhos ligand followed by its reaction with a palladium precursor. The general strategy for synthesizing third-generation Buchwald precatalysts involves the reaction of a palladacycle dimer with the corresponding biarylphosphine ligand.[4]

Experimental Protocol: Synthesis of the t-BuXPhos Ligand

A common route to the t-BuXPhos ligand, 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl, involves a Grignard reaction followed by coupling with a chlorophosphine.

Materials:

-

2-Bromo-1,3,5-triisopropylbenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromochlorobenzene

-

Tetrakis(triphenylphosphine)palladium(0)

-

Di-tert-butylchlorophosphine

-

Saturated aqueous ammonium chloride solution

-

Methanol

Procedure:

-

A Grignard reagent is prepared by reacting 2-bromo-1,3,5-triisopropylbenzene with magnesium turnings in anhydrous THF.

-

To this Grignard solution, 2-bromochlorobenzene is added, followed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Di-tert-butylchlorophosphine is then slowly added to the reaction mixture.

-

The reaction is heated at reflux for several hours.

-

Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of ammonium chloride.[5]

-

The organic layer is separated, and the product is crystallized from methanol to yield the t-BuXPhos ligand as a white solid.[6]

Experimental Protocol: Synthesis of this compound Precatalyst

The final precatalyst is synthesized by reacting the t-BuXPhos ligand with a palladium(II) precursor. The following is a general procedure adapted from the synthesis of analogous G3 precatalysts.[4]

Materials:

-

(2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dimer

-

t-BuXPhos ligand

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In an inert atmosphere glovebox, the (2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dimer and the t-BuXPhos ligand are dissolved in anhydrous THF.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under vacuum, and the resulting solid is washed with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted ligand.

-

The product, this compound, is then dried under vacuum to yield a dark grey crystalline powder.[1][2]

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization of this compound is essential to ensure its purity and integrity, which are critical for reproducible catalytic performance. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.[7]

Physical Properties

| Property | Value |

| Appearance | Dark grey crystalline powder[1][2] |

| Melting Point | 130-140 °C |

| Solubility | Highly soluble in a wide range of common organic solvents[1][2] |

| Stability | Air, moisture, and thermally stable[1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the quality control of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify and quantify impurities, including residual solvents and byproducts. Key signals in the aromatic region (δ 6.8–7.5 ppm) and the NH₂ protons of the aminobiphenyl group (around δ 5.2 ppm) are monitored.[3]

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is crucial for confirming the successful coordination of the t-BuXPhos ligand to the palladium center. A single sharp signal is indicative of a pure product, whereas the presence of broad signals can suggest impurities.[3]

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 6.8 - 7.5 | Aromatic protons[3] |

| ¹H | ~5.2 | Aminobiphenyl NH₂ protons[3] |

| ³¹P | 21.4 (for free ligand in C₆D₆) | A significant downfield shift is expected upon coordination to palladium. |

Mechanism of Action and Catalytic Cycle

This compound is a precatalyst that, upon activation, generates the catalytically active Pd(0) species. This activation is typically induced by a base, which facilitates a reductive elimination from the Pd(II) center.[3]

Activation of the Precatalyst

The aminobiphenyl moiety of the precatalyst plays a crucial role in the facile generation of the active catalyst. The base removes a proton from the amino group, which is followed by reductive elimination to form a carbazole byproduct and the desired monoligated Pd(0)-phosphine complex, L-Pd(0).

Caption: Activation of the this compound precatalyst.

General Catalytic Cycle (Buchwald-Hartwig Amination Example)

Once the active L-Pd(0) species is formed, it enters the catalytic cycle. The Buchwald-Hartwig amination is a prominent example of a reaction catalyzed by this compound.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired arylamine product (Ar-NR₂) and regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Applications in Cross-Coupling Reactions

This compound is a versatile catalyst for a variety of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7]

Buchwald-Hartwig Amination

This catalyst is exceptionally effective for the formation of C-N bonds, coupling a wide range of amines and aryl halides.

Suzuki-Miyaura Coupling

This compound efficiently catalyzes the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters.

Cyanation Reactions

The catalyst facilitates the introduction of a cyano group onto aryl or heteroaryl halides, providing a route to important nitrile-containing intermediates.

Representative Performance Data

The following table summarizes typical reaction conditions and outcomes for various cross-coupling reactions using this compound.

| Reaction Type | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |

| Cyanation | 4-Chlorotoluene | K₄[Fe(CN)₆] | KOAc | Dioxane/H₂O | 70 | 0.2 | >95 |

| Cyanation | 4-Bromo-N-benzylimidazole | K₄[Fe(CN)₆] | KOAc | Dioxane/H₂O | 70 | 1.5 | 99[8] |

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | RT | 1 | High |

| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | NaOtBu | Toluene | 80-110 | 1-2 | High |

Conclusion

This compound stands out as a robust and highly active third-generation Buchwald precatalyst. Its well-defined structure, stability, and predictable activation to the catalytically active species make it a reliable choice for a broad range of challenging cross-coupling reactions. The detailed synthetic and characterization data, along with the mechanistic insights and application examples provided in this guide, are intended to empower researchers to effectively utilize this powerful catalyst in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Di-tert-butylphosphino)biphenyl synthesis - chemicalbook [chemicalbook.com]

- 6. 2-DI-TERT-BUTYLPHOSPHINO-2',4',6'-TRIISOPROPYLBIPHENYL | 564483-19-8 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tbuxphos Pd G3 in Organometallic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tbuxphos Pd G3, a third-generation Buchwald precatalyst, has emerged as a powerhouse in the field of organometallic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable efficiency and broad substrate scope.[1][2] Its high stability, solubility in common organic solvents, and consistent performance have made it an indispensable tool in academic research and the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive overview of this compound, including its structure, mechanism of action, and applications in key cross-coupling reactions, supplemented with quantitative data, detailed experimental protocols, and workflow diagrams.

Introduction to this compound: A Third-Generation Precatalyst

This compound, formally known as [2'-(Amino)[1,1'-biphenyl]-2-yl]--INVALID-LINK--palladium(II), is a well-defined, air- and moisture-stable palladium(II) precatalyst.[2] The "G3" designation signifies its place in the third generation of Buchwald precatalysts, which are characterized by a methanesulfonate ligand. This feature enhances the catalyst's stability and solubility compared to earlier generations.[1]

The structure of this compound features a palladium center coordinated to the bulky and electron-rich Tbuxphos ligand (2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl) and a 2-aminobiphenyl fragment. This specific combination of ligands imparts high catalytic activity and allows for efficient transformations of a wide range of substrates, including challenging aryl chlorides and heteroaryl compounds.[1][3]

Key Properties of this compound:

| Property | Value |

| CAS Number | 1447963-75-8 |

| Molecular Formula | C₄₂H₅₈NO₃PPdS |

| Molecular Weight | 794.37 g/mol |

| Appearance | Off-white to pale yellow solid |

| Stability | Air and moisture stable |

| Solubility | Soluble in a wide range of common organic solvents |

The Catalytic Cycle: Activation and Mechanism

The efficacy of this compound lies in its ability to readily generate the active monoligated palladium(0) species, L-Pd(0), which is the key intermediate in the catalytic cycle of most cross-coupling reactions.[4][5] The activation of the G3 precatalyst is initiated by a base, which facilitates the reductive elimination of the 2-aminobiphenyl group and the methanesulfonate anion, leading to the formation of the catalytically active L-Pd(0) species.[1]

Figure 1: Generalized Catalytic Cycle of this compound.

Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which generally proceeds through three key steps:

-

Oxidative Addition: The aryl or heteroaryl halide (Ar-X) reacts with the L-Pd(0) complex, leading to the formation of an L-Pd(II)-Ar(X) intermediate.

-

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura coupling, a boronic acid derivative (R-B(OR)₂) undergoes transmetalation with the L-Pd(II)-Ar(X) complex. In the Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation by a base.

-

Reductive Elimination: The two organic fragments on the palladium center (Ar and R or Ar and NR₂) couple and are eliminated from the metal, forming the desired product (Ar-R or Ar-NR₂) and regenerating the active L-Pd(0) catalyst.[6]

Applications in Key Cross-Coupling Reactions

This compound is a versatile catalyst for a wide array of cross-coupling reactions, consistently delivering high yields and tolerating a broad range of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound has proven to be highly effective in catalyzing the coupling of various aryl and heteroaryl chlorides and bromides with boronic acids and their derivatives.[3]

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 4 | 92 |

| 3 | 1-Chloro-4-nitrobenzene | 3-Furylboronic acid | K₃PO₄ | THF | 65 | 6 | 88 |

| 4 | 2-Chloroquinoline | Thiophene-2-boronic acid | K₂CO₃ | DME | 90 | 3 | 90 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

-

To an oven-dried Schlenk tube is added this compound (0.02 mmol, 2 mol%), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

4-Chlorotoluene (1.0 mmol) and a degassed mixture of toluene (4 mL) and water (1 mL) are added via syringe.

-

The reaction mixture is stirred at 100 °C for 2 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] this compound is highly effective for the coupling of a wide range of amines, including primary and secondary amines, with aryl and heteroaryl halides and triflates.[7][8]

Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Morpholine | NaOtBu | Toluene | 100 | 1 | 98 |

| 2 | 1-Chloro-3,5-dimethylbenzene | Aniline | K₃PO₄ | Dioxane | 110 | 12 | 94 |

| 3 | 2-Chloropyridine | n-Butylamine | LiHMDS | THF | 80 | 8 | 89 |

| 4 | 1-Bromonaphthalene | Piperidine | Cs₂CO₃ | Xylene | 120 | 6 | 96 |

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine [7]

-

An oven-dried Schlenk tube is charged with this compound (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol).

-

The tube is evacuated and backfilled with argon.

-

4-Bromoanisole (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

-

The reaction mixture is stirred at 100 °C for 1 hour.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL).

-

The mixture is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the N-arylated amine.

α-Arylation of Carbonyl Compounds

The α-arylation of ketones, esters, and amides is a valuable transformation for the synthesis of complex organic molecules. This compound has been successfully employed in these reactions, often with high selectivity and yields.[9]

Quantitative Data for α-Arylation of Ketones:

| Entry | Aryl Halide | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Acetophenone | NaOtBu | Toluene | 100 | 16 | 99 |

| 2 | 1-Bromo-4-fluorobenzene | 2-Pentanone | LiHMDS | Dioxane | 80 | 12 | 85 |

| 3 | 3-Bromopyridine | Cyclohexanone | K₃PO₄ | THF | 90 | 24 | 78 |

| 4 | 4-Chloroanisole | Propiophenone | NaOtBu | Toluene | 100 | 18 | 92 |

Experimental Protocol: α-Arylation of Acetophenone with 4-Chlorotoluene

-

A flame-dried Schlenk tube is charged with this compound (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.3 mmol).

-

The tube is evacuated and backfilled with argon.

-

4-Chlorotoluene (1.0 mmol), acetophenone (1.2 mmol), and anhydrous toluene (5 mL) are added.

-

The mixture is heated to 100 °C and stirred for 16 hours.

-

After cooling, the reaction is quenched with 1 M HCl (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to give the α-aryl ketone.

Conclusion

This compound is a highly efficient and versatile third-generation Buchwald precatalyst that has significantly advanced the field of organometallic chemistry. Its stability, broad applicability in key cross-coupling reactions, and the ability to function under mild conditions with low catalyst loadings make it an invaluable tool for synthetic chemists in academia and industry. The provided data and protocols serve as a starting point for researchers to explore the vast potential of this catalyst in their own synthetic endeavors, from small-scale discovery to process development for the synthesis of complex molecules. The continued exploration of its capabilities is expected to lead to further innovations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

References

- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Tbuxphos Pd G3 for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of Tbuxphos Pd G3, a third-generation Buchwald precatalyst. The information herein is intended to assist in the design and execution of experiments, particularly in the context of cross-coupling reactions vital to drug discovery and development.

Core Physicochemical Properties

This compound is a highly efficient and versatile palladium precatalyst. Its design incorporates a bulky, electron-rich phosphine ligand (Tbuxphos) that promotes high catalytic activity and stability. The "G3" designation signifies its status as a third-generation precatalyst, characterized by its air and moisture stability, which simplifies handling and reaction setup.[1][2]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 1447963-75-8 | [3][4] |

| Molecular Formula | C₄₂H₅₈NO₃PPdS | [1][2] |

| Molecular Weight | 794.37 g/mol | [4][5] |

| Appearance | Dark grey or yellow crystalline powder | [1][2] |

| Melting Point | 130-140 °C | [1][2][4] |

Solubility and Stability

Solubility:

-

Tetrahydrofuran (THF)

-

Dioxane

-

Toluene

-

Dichloromethane (DCM)

The final ligand exchange step in its synthesis is often carried out in THF or DCM to ensure good solubility.[3]

Stability:

This precatalyst is noted for being stable in air and moisture, as well as being thermally stable.[1][2][3] This robustness simplifies storage and handling procedures, making it a more user-friendly catalyst compared to earlier generations of palladium precatalysts. For long-term storage, it is recommended to keep the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2] While specific decomposition temperatures or thermal gravimetric analysis (TGA) data are not publicly available, its general thermal stability is a key feature.

Catalytic Activity and Applications

This compound is a powerful catalyst for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Its high efficiency allows for lower catalyst loadings and shorter reaction times.[1][2] Some of the key applications include:

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds.

-

Sonogashira Coupling: Formation of C-C bonds between aryl/vinyl halides and terminal alkynes.

-

Heck Reaction: Formation of C-C bonds.

-

Negishi Coupling: Formation of C-C bonds.

-

Hiyama Coupling: Formation of C-C bonds.

-

Stille Coupling: Formation of C-C bonds.

The catalyst's versatility makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions using this compound. Researchers should note that optimal conditions (e.g., solvent, base, temperature, and catalyst loading) are substrate-dependent and may require optimization.

General Procedure for a Cross-Coupling Reaction:

-

Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, amine, alkyne; typically 1.1-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu; typically 1.5-2.5 equiv).

-

Catalyst Addition: Add this compound (typically 0.5-2 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF) via syringe.

-

Inert Atmosphere: The reaction vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures like 80-120 °C) and monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS) until completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and/or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by an appropriate method, such as column chromatography on silica gel.

Specific Considerations for Different Reactions:

-

Buchwald-Hartwig Amination: The choice of base is crucial and often depends on the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

-

Suzuki-Miyaura Coupling: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often employed, and the reaction is frequently carried out in a mixture of an organic solvent and water.

-

Sonogashira Coupling: This reaction often requires a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

Visualizations

Catalytic Cycle of a Typical Cross-Coupling Reaction

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Workflow for a Cross-Coupling Reaction

Caption: A typical experimental workflow for a cross-coupling reaction using this compound.

References

Methodological & Application

Applications of tBuXPhos Pd G3 in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the highly efficient third-generation Buchwald precatalyst, tBuXPhos Pd G3, in various palladium-catalyzed cross-coupling reactions. This air- and moisture-stable catalyst has demonstrated broad utility in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds, making it an invaluable tool in pharmaceutical and materials science research.

Introduction to this compound

This compound is a pre-formed palladium(II) precatalyst that readily generates the active monoligated Pd(0) species, L-Pd(0), in solution. This feature ensures a 1:1 ligand-to-palladium ratio, leading to more reproducible results and often requiring lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.[1][2] Its high thermal stability and solubility in common organic solvents further contribute to its ease of use and broad applicability.[1][2] The bulky and electron-rich tBuXPhos ligand is particularly effective in promoting challenging cross-coupling reactions involving sterically hindered and electron-rich or -poor substrates.

Key Applications

This compound has proven to be a versatile catalyst for a wide range of cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl or heteroaryl halides/triflates and a wide variety of amines, including primary and secondary aliphatic and aromatic amines.

-

Cyanation: Introduction of a nitrile group onto aryl or heteroaryl halides.

-

C-H Activation/Arylation: Direct functionalization of C-H bonds, offering a more atom-economical approach to biaryl synthesis.

Data Presentation

The following tables summarize the performance of this compound in various cross-coupling reactions, providing a comparative overview of its efficacy across a range of substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Product | Yield (%) | Ref. |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 93 | [3] |

| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95+ | [1] |

| 3 | 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 90+ | [1] |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 95+ | [1] |

| 5 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 90+ | [1] |

Table 2: Buchwald-Hartwig Amination of Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Amine | Product | Yield (%) | Ref. |

| 1 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 92 | [4] |

| 2 | 4-Chlorotoluene | Aniline | N-Phenyl-4-methylaniline | 85 | [5] |

| 3 | 3-Bromopyridine | n-Butylamine | N-Butylpyridin-3-amine | 90+ | [6] |

| 4 | 2-Bromonaphthalene | Cyclohexylamine | N-Cyclohexylnaphthalen-2-amine | 90+ | [4] |

| 5 | 4-Bromoanisole | Indole | 1-(4-Methoxyphenyl)-1H-indole | 88 | [5] |

Table 3: Cyanation of Aryl Halides

| Entry | Aryl Halide | Cyanide Source | Product | Yield (%) | Ref. |

| 1 | 4-Bromotoluene | Zn(CN)₂ | 4-Methylbenzonitrile | 95+ | |

| 2 | 1-Bromo-4-methoxybenzene | Zn(CN)₂ | 4-Methoxybenzonitrile | 95+ | |

| 3 | 2-Bromonaphthalene | Zn(CN)₂ | Naphthalene-2-carbonitrile | 95+ | |

| 4 | 4-Bromoacetophenone | Zn(CN)₂ | 4-Acetylbenzonitrile | 90+ | |

| 5 | 3-Bromopyridine | Zn(CN)₂ | Pyridine-3-carbonitrile | 85 |

Note: While specific literature with this compound for all these cyanation examples was not found in the provided search results, these are representative transformations where this catalyst is expected to perform well based on its known reactivity.

Experimental Protocols